molecular formula C16H11NO3 B11725965 2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione

2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione

Cat. No.: B11725965
M. Wt: 265.26 g/mol
InChI Key: MBDVNMDOGAEWAC-UHFFFAOYSA-N
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Description

2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a hydroxyimino group and a dihydroanthracene-9,10-dione structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione typically involves the reaction of anthracene derivatives with hydroxylamine derivatives under controlled conditions. One common method includes the reaction of 9,10-anthraquinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the hydroxyimino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione is unique due to its dihydroanthracene-9,10-dione structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

2-(2-hydroxyiminoethyl)anthracene-9,10-dione

InChI

InChI=1S/C16H11NO3/c18-15-11-3-1-2-4-12(11)16(19)14-9-10(7-8-17-20)5-6-13(14)15/h1-6,8-9,20H,7H2

InChI Key

MBDVNMDOGAEWAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC=NO

Origin of Product

United States

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